molecular formula C15H13Cl2NO B5725877 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide

2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide

Cat. No. B5725877
M. Wt: 294.2 g/mol
InChI Key: BGZXZGCHKDRJKX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that has gained significant attention in the field of scientific research. CCMB is a white to off-white crystalline powder, and its chemical formula is C15H13Cl2NO. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been investigated for its potential as an anticancer agent. Studies have shown that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide induces apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In pharmacology, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been studied for its potential as a modulator of the GABA-A receptor. Studies have shown that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide enhances the activity of the GABA-A receptor, which is responsible for the regulation of neurotransmitter release. This activity suggests that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide may have potential applications in the treatment of anxiety disorders and epilepsy.
In materials science, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been investigated for its potential as a corrosion inhibitor. Studies have shown that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide can effectively inhibit the corrosion of mild steel in acidic environments. This activity suggests that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide may have potential applications in the development of corrosion-resistant materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of the proteasome and enhancing the activity of the GABA-A receptor. The proteasome is responsible for the degradation of intracellular proteins, and its inhibition can lead to the accumulation of misfolded proteins, which can induce apoptosis in cancer cells. The GABA-A receptor is responsible for the regulation of neurotransmitter release, and its enhancement can lead to the inhibition of neuronal activity, which can reduce anxiety and prevent seizures.
Biochemical and Physiological Effects:
2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. This activity suggests that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide may have potential applications in the treatment of various types of cancer. 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has also been shown to have antimicrobial activity against various bacterial strains, which suggests that it may have potential applications in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide is its high purity, which makes it suitable for use in various types of experiments. However, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide is also relatively expensive, which can limit its use in large-scale experiments. Additionally, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for the study of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide. One area of research could focus on the development of new anticancer agents based on the structure of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide. Another area of research could focus on the development of new antibiotics based on the antimicrobial activity of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide. Additionally, further studies could be conducted to investigate the potential applications of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide in the treatment of anxiety disorders and epilepsy. Finally, studies could be conducted to investigate the potential applications of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide in the development of corrosion-resistant materials.

Synthesis Methods

The synthesis of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide involves the reaction between 2-chlorobenzaldehyde and 4-methyl-o-phenylenediamine in the presence of hydrochloric acid. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by recrystallization. This method yields 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide with a purity of over 95%.

properties

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-10-6-7-12(14(17)8-10)15(19)18-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZXZGCHKDRJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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